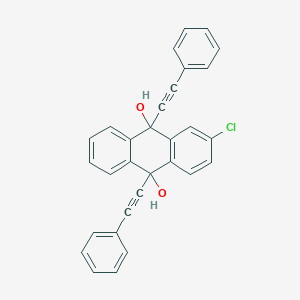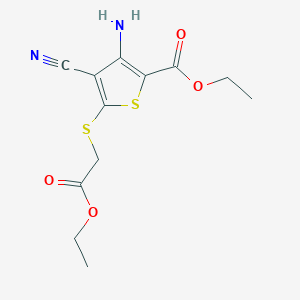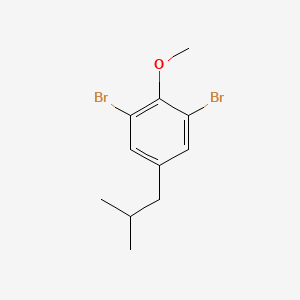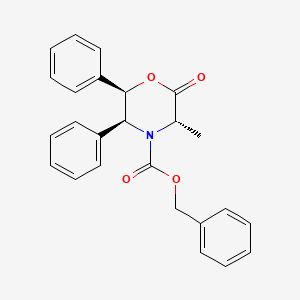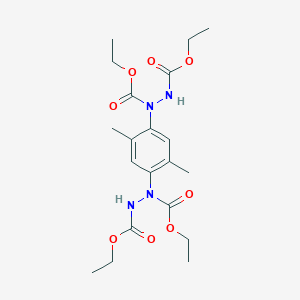![molecular formula C17H11NO B14016706 Benzo[b]phenanthridin-5(6h)-one CAS No. 2178-32-7](/img/structure/B14016706.png)
Benzo[b]phenanthridin-5(6h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[b]phenanthridin-5(6H)-one is a heterocyclic compound that belongs to the phenanthridine family This compound is characterized by its fused ring structure, which includes a nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[b]phenanthridin-5(6H)-one can be achieved through several methods. One efficient synthetic route involves the Rhodium(III)-catalyzed C–H activation of 2-aryl indazoles followed by annulation with iodonium ylides. This method provides excellent yields under mild reaction conditions . Another method involves the photocatalytic synthesis using 2-isocyanobiphenyls and diarylphosphine oxides under metal-free conditions at room temperature .
Industrial Production Methods: The industrial production of this compound can be scaled up using the Rhodium(III)-catalyzed method due to its high efficiency and recyclability of the catalytic system. This method allows for the production of the compound in large quantities with minimal purification steps .
Analyse Des Réactions Chimiques
Types of Reactions: Benzo[b]phenanthridin-5(6H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines or alcohols.
Applications De Recherche Scientifique
Benzo[b]phenanthridin-5(6H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research has shown that derivatives of this compound exhibit anticancer and antimicrobial activities.
Industry: It is used in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of Benzo[b]phenanthridin-5(6H)-one involves its interaction with various molecular targets. For instance, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer drugs . The compound also interacts with enzymes and proteins, affecting their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
- Benzo[c]phenanthridine
- Sanguinarine
- Chelerythrine
Propriétés
Numéro CAS |
2178-32-7 |
|---|---|
Formule moléculaire |
C17H11NO |
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
6H-benzo[b]phenanthridin-5-one |
InChI |
InChI=1S/C17H11NO/c19-17-14-8-4-3-7-13(14)15-9-11-5-1-2-6-12(11)10-16(15)18-17/h1-10H,(H,18,19) |
Clé InChI |
PXBRUWHQRRSPTK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC=C4C(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


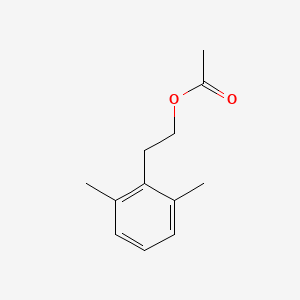
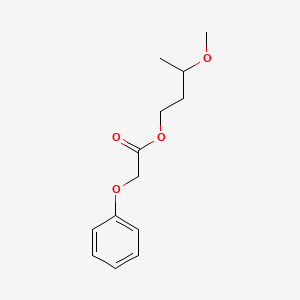
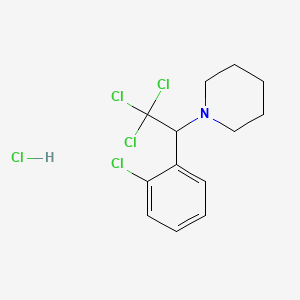
![2-[[2-[4-[(2,4-Diaminopteridin-6-yl)methylamino]phenyl]acetyl]amino]butanedioic acid](/img/structure/B14016649.png)
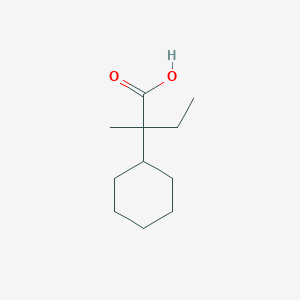
![2'-Chloro-5'-methyl-2,3,5,6-tetrahydrospiro[pyran-4,7'-pyrrolo[3,2-d]pyrimidin]-6'(5'H)-one](/img/structure/B14016675.png)


